2-amino-N-[2-(dimethylamino)ethyl]-N-ethylacetamide
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Overview
Description
2-amino-N-[2-(dimethylamino)ethyl]-N-ethylacetamide is a chemical compound with the molecular formula C₆H₁₇Cl₂N₃O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a dimethylaminoethyl group, and an ethylacetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[2-(dimethylamino)ethyl]-N-ethylacetamide typically involves the reaction of ethylamine with 2-(dimethylamino)ethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps, such as distillation or crystallization, to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[2-(dimethylamino)ethyl]-N-ethylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where the amino or dimethylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various halides or nucleophiles; reactions are conducted in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
2-amino-N-[2-(dimethylamino)ethyl]-N-ethylacetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-amino-N-[2-(dimethylamino)ethyl]-N-ethylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaminoethanol: Similar in structure but with a hydroxyl group instead of an acetamide group.
2-(Dimethylamino)ethyl chloride: A precursor used in the synthesis of 2-amino-N-[2-(dimethylamino)ethyl]-N-ethylacetamide.
N,N-Dimethyl-2-aminoethanol: Another related compound with similar functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
Molecular Formula |
C8H19N3O |
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Molecular Weight |
173.26 g/mol |
IUPAC Name |
2-amino-N-[2-(dimethylamino)ethyl]-N-ethylacetamide |
InChI |
InChI=1S/C8H19N3O/c1-4-11(8(12)7-9)6-5-10(2)3/h4-7,9H2,1-3H3 |
InChI Key |
MGOUGSQCXLPZQS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCN(C)C)C(=O)CN |
Origin of Product |
United States |
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